(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid
Overview
Description
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.12632271 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydroxycinnamates and Antioxidant Activities
Hydroxycinnamates, which share some functional similarities with the queried compound, are widely distributed plant phenylpropanoids known for their potent antioxidant activities. Studies have demonstrated the significance of structural effects on the potency of antioxidant activity of hydroxycinnamates, including ferulic acid and its derivatives, caffeic acid, and other related compounds. These compounds exhibit their antioxidant activity through various mechanisms, such as scavenging different types of radicals and acting as chain-breaking antioxidants (Shahidi & Chandrasekara, 2010); (Razzaghi-Asl et al., 2013).
Phosphonic Acid Applications
Phosphonic acid, while structurally distinct, is another example of a functional group employed for various applications, including bioactive properties in drugs and the design of materials. The synthesis methods and applications of phosphonic acids highlight the versatility of compounds possessing specific functional groups, potentially offering insights into research avenues for the query compound (Sevrain et al., 2017).
Polyhydroxyalkanoates and Biodegradable Polymers
Research into Polyhydroxyalkanoates (PHAs), biodegradable polymers synthesized by bacteria, demonstrates the ongoing interest in compounds with hydroxy and carboxylic functional groups for applications in sustainable materials and biomedical fields. This research area could provide a contextual background for understanding the potential biodegradability or bioactivity of the queried compound (Amara, 2010).
Caffeic Acid and Neuroprotection
The study of caffeic acid and its derivatives in neuroprotection, particularly in relation to Alzheimer's disease, underscores the therapeutic potential of phenylpropanoid compounds. Such research may offer parallels to the neuroprotective or bioactive research interests for similar compounds (Habtemariam, 2017).
Properties
IUPAC Name |
(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(11(16)12(17)18)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAFCKLQJCZGAP-GHMZBOCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)[C@H](C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654582 | |
Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59937-42-7 | |
Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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